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molecular formula C11H10N2 B062614 2-(Pyridin-3-YL)aniline CAS No. 177202-83-4

2-(Pyridin-3-YL)aniline

Cat. No. B062614
M. Wt: 170.21 g/mol
InChI Key: MTYHJHATMPCNLW-UHFFFAOYSA-N
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Patent
US09273074B2

Procedure details

To a solution of 10.0 g of 2-(pyridin-3-yl)aniline (58.7 mmol) in 100 mL ethanol is slowly added 6.2 mL of cyanogen bromide (12.4 g, 118 mmol). The reaction is heated to reflux for 1 hour, monitoring by TLC (silica, hexanes:ethyl acetate 1:1) for formation of the Zincke salt. The reaction is then quenched via addition of 50 mL saturated NH4Cl, and extracted with 3×50 mL dichloromethane. The combined organic layers are washed 3×100 mL saturated NH4Cl, followed by drying over anhydrous Na2SO4 and removal of the solvent. The crude residue is further purified via column chromatography over silica, using a hexanes-ethyl acetate gradient.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[NH2:9])[CH:2]=1.N#CBr.C([OH:19])C>>[NH:9]1[C:8]2[C:7](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:3]([CH:4]=[CH:5][CH:6]=[O:19])=[CH:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1=C(N)C=CC=C1
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
N#CBr
Step Three
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction is then quenched via addition of 50 mL saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×50 mL dichloromethane
WASH
Type
WASH
Details
The combined organic layers are washed 3×100 mL saturated NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous Na2SO4 and removal of the solvent
CUSTOM
Type
CUSTOM
Details
The crude residue is further purified via column chromatography over silica

Outcomes

Product
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)C=CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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